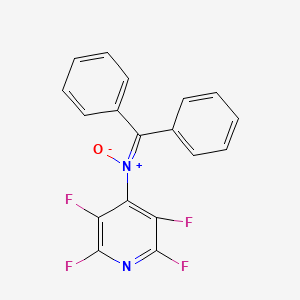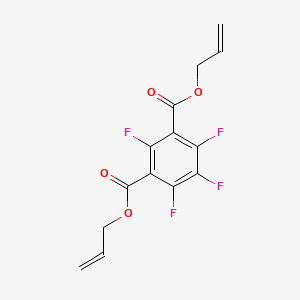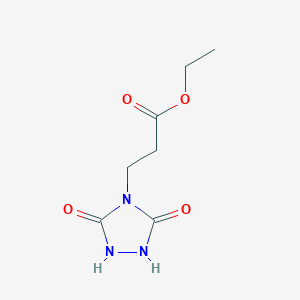![molecular formula C26H24N2O4 B14292614 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate CAS No. 117330-44-6](/img/structure/B14292614.png)
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes methoxyphenyl and pyridin-1-ium groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate pyridine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .
Scientific Research Applications
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
4-Methoxyphenyl isocyanate: Used in organic synthesis and as an intermediate in various chemical reactions.
4-Methoxybenzylamine: An important intermediate in pharmaceuticals and agrochemicals.
4-Methoxyphenyl isothiocyanate: Used in the synthesis of various organic compounds. Compared to these compounds, 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate offers unique structural features and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
117330-44-6 |
|---|---|
Molecular Formula |
C26H24N2O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxidopyridin-2-ylidene]-6-methylpyridin-1-ium 1-oxide |
InChI |
InChI=1S/C26H24N2O4/c1-17-13-21(19-5-9-23(31-3)10-6-19)15-25(27(17)29)26-16-22(14-18(2)28(26)30)20-7-11-24(32-4)12-8-20/h5-16H,1-4H3 |
InChI Key |
COORGQXHXSOIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C2C=C(C=C([N+]2=O)C)C3=CC=C(C=C3)OC)N1[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


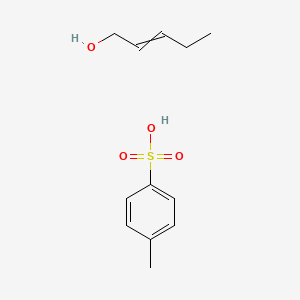
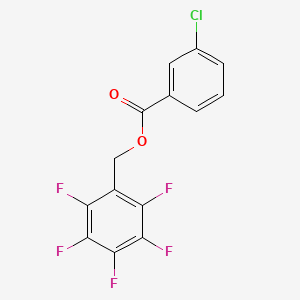
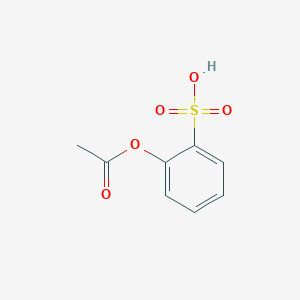
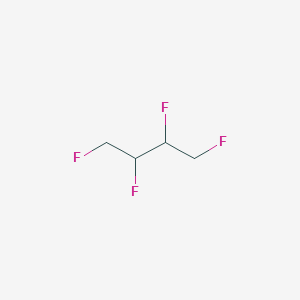
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
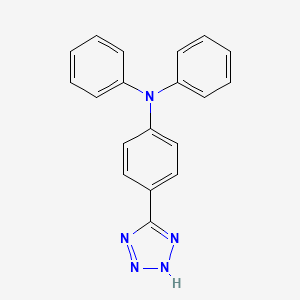
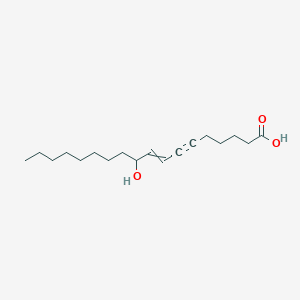
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
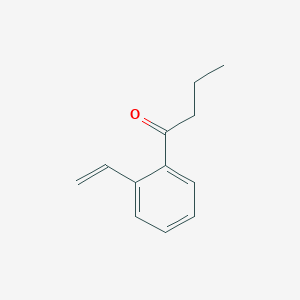
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
